A Comprehensive Technical Guide to the Structure Elucidation of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one
A Comprehensive Technical Guide to the Structure Elucidation of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of the novel heterocyclic ketone, 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one. Pyridine derivatives are a cornerstone of medicinal chemistry and materials science, making the rigorous characterization of new analogues a critical task.[1] This document moves beyond a simple recitation of data, offering a logical, field-proven workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each analytical step is presented with a detailed, replicable protocol and an in-depth explanation of the underlying scientific principles, providing researchers and drug development professionals with a self-validating framework for structural confirmation.
Introduction and Molecular Overview
The structural elucidation of a novel chemical entity is a foundational process in chemical research and development. It requires a synergistic application of various analytical techniques to piece together the molecular puzzle. The target of this guide, 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one, is a substituted pyridine. This class of compounds is of significant interest due to the pyridine ring's presence in numerous pharmaceuticals and functional materials.[2] The specific arrangement of a bromine atom, a methyl group, and a propanoyl substituent on the pyridine core dictates its electronic properties, conformation, and potential biological activity.
The primary objective is to confirm the molecular structure as depicted below, starting from its chemical name and systematically validating every atom and bond through spectroscopic evidence.
Molecular Formula: C₉H₁₀BrNO Molecular Weight: 227.09 g/mol (for ⁷⁹Br), 229.09 g/mol (for ⁸¹Br)
Caption: Structure of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one.
The Elucidation Workflow: A Multi-Pronged Approach
A robust structural elucidation is never reliant on a single technique. It is an integrated process where each piece of data corroborates the others. Our workflow is designed as a self-validating loop, beginning with broad-stroke information and progressively resolving to atomic-level detail.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The First Gate
Expertise & Causality: Mass spectrometry provides the most fundamental piece of information: the molecular weight and formula. For halogenated compounds, it offers an immediate and powerful validation point through isotopic patterns. We choose Electron Ionization (EI) as the initial method due to its ability to produce a clear molecular ion and a rich fragmentation pattern, which provides clues to the molecule's substructures.
Predicted Mass Spectrum Analysis: The presence of a bromine atom is the most telling feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments, where the M⁺ and M+2 peaks are of almost equal intensity.
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Molecular Ion (M⁺): Expect two peaks of nearly equal height at m/z 227 and 229. This immediately confirms the molecular weight and the presence of a single bromine atom.
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Key Fragmentation Pathways: The propanoyl group offers predictable cleavage points. Alpha-cleavage is a dominant pathway for ketones.
Caption: Predicted major fragmentation pathways in EI-MS.
Data Summary: Predicted MS Peaks
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Causality |
|---|---|---|
| 227/229 | [C₉H₁₀BrNO]⁺˙ | Molecular Ion (M⁺) |
| 198/200 | [C₇H₅BrNO]⁺˙ | α-cleavage: Loss of ethyl radical (•C₂H₅) |
| 170/172 | [C₆H₅BrN]⁺˙ | Loss of carbonyl group (-CO) from m/z 198/200 |
| 29 | [C₂H₅]⁺ | Ethyl cation from α-cleavage |
Protocol 3.1: Acquiring a High-Resolution Mass Spectrum (HRMS)
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol).
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Instrument: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
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Method Parameters (EI):
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Ionization Energy: 70 eV.
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Source Temperature: 200-250 °C.
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Mass Range: m/z 20-400.
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Data Acquisition: Introduce the sample via direct insertion probe (for solids) or GC-MS (for volatile compounds). Acquire data for 1-2 minutes.
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Analysis: Process the spectrum to identify the molecular ion peaks at m/z 227/229. Calculate the exact mass from the HRMS data and use it to confirm the elemental composition (C₉H₁₀BrNO) within a 5 ppm mass accuracy threshold.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this molecule, the two most critical absorptions will be the ketone (C=O) and the aromatic C=C/C=N bonds. Their positions provide electronic information; for instance, conjugation to the pyridine ring is expected to lower the C=O stretching frequency compared to a simple aliphatic ketone.
Predicted IR Absorptions:
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~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Confirms the presence of the pyridine ring hydrogens.
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~2980-2850 cm⁻¹ (Aliphatic C-H Stretch): Confirms the methyl and ethyl groups.
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~1690 cm⁻¹ (Ketone C=O Stretch): This is a key peak. Its position, slightly lower than a typical saturated ketone (~1715 cm⁻¹), indicates conjugation with the aromatic pyridine system.
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~1600-1450 cm⁻¹ (Aromatic C=C and C=N Stretches): A series of sharp peaks characteristic of the pyridine ring.
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~600-500 cm⁻¹ (C-Br Stretch): A weaker absorption in the fingerprint region confirming the carbon-bromine bond.
Data Summary: Predicted IR Bands
| Wavenumber (cm⁻¹) | Vibration | Structural Unit |
|---|---|---|
| ~1690 | C=O Stretch | Aryl Ketone |
| ~1580, 1470 | C=C, C=N Stretch | Pyridine Ring |
| ~2975 | sp³ C-H Stretch | -CH₃, -CH₂CH₃ |
| ~3050 | sp² C-H Stretch | Pyridine Ring |
Protocol 4.1: Acquiring an ATR-FTIR Spectrum
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Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
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Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
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Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
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Analysis: Process the spectrum (baseline correction, if necessary) and label the key absorption peaks corresponding to the predicted functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the number of distinct proton environments and their neighboring protons (via spin-spin coupling), while ¹³C NMR maps the carbon skeleton. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are then used to definitively connect these individual pieces into a coherent structure.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The structure has four distinct types of proton signals.
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Pyridine Protons (2): The pyridine ring has two protons. The proton at C2 will be a doublet, and the proton at C4 will also be a doublet, due to four-bond coupling (⁴J). Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen and carbonyl group, and the electron-donating methyl group.
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H2 (~8.9 ppm, d): Deshielded by the adjacent nitrogen and the meta-carbonyl group.
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H4 (~8.2 ppm, d): Deshielded by the para-nitrogen and the ortho-carbonyl group.
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Propanoyl Protons (5): The ethyl group of the propanoyl moiety will show a classic quartet-triplet pattern.
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-CO-CH₂- (~3.0 ppm, q): A quartet due to coupling with the adjacent -CH₃ group. Deshielded by the carbonyl.
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-CH₂-CH₃ (~1.2 ppm, t): A triplet due to coupling with the adjacent -CH₂- group.
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Pyridine Methyl Protons (3):
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-CH₃ (~2.5 ppm, s): A singlet, as it has no adjacent protons.
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¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The molecule is expected to show 9 distinct carbon signals, confirming the molecular formula's carbon count.
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Carbonyl Carbon (~198 ppm): The ketone C=O carbon is highly deshielded and appears far downfield.
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Pyridine Carbons (~155-120 ppm): Five distinct signals for the pyridine ring carbons. The carbon attached to bromine (C6) will be shifted upfield relative to a C-H due to the "heavy atom effect," while C2 and C4 will be significantly deshielded.
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Aliphatic Carbons (~35-8 ppm): The three aliphatic carbons from the methyl and propanoyl groups will appear upfield.
Data Summary: Predicted NMR Chemical Shifts (δ, ppm)
| Assignment | ¹H NMR (Multiplicity, J in Hz) | ¹³C NMR |
|---|---|---|
| C=O | - | ~198.0 |
| C2 | ~8.9 (d, J≈2.0) | ~154.0 |
| C3 | - | ~132.0 |
| C4 | ~8.2 (d, J≈2.0) | ~148.0 |
| C5 | - | ~125.0 |
| C6 | - | ~142.0 |
| Py-CH₃ | ~2.5 (s) | ~18.0 |
| -CO-CH₂- | ~3.0 (q, J≈7.2) | ~32.0 |
| -CH₂-CH₃ | ~1.2 (t, J≈7.2) | ~8.0 |
2D NMR for Unambiguous Confirmation
While 1D NMR provides a strong hypothesis, 2D NMR confirms it.
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COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We would expect a clear cross-peak between the quartet at ~3.0 ppm and the triplet at ~1.2 ppm, confirming the ethyl fragment (-CH₂-CH₃).
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HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to. It would definitively link the proton signals to their corresponding carbon signals in the table above.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key expected HMBC correlations for structure confirmation.
Protocol 5.1: Acquiring a Full Suite of NMR Spectra
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Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
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Instrument: A 400 MHz (or higher) NMR spectrometer.
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Shimming: Shim the magnetic field on the sample to achieve high homogeneity, using the deuterium lock signal.
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¹H NMR Acquisition:
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Acquire a standard 1D proton spectrum.
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Pulse sequence: zg30.
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Number of scans: 16.
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Spectral width: ~16 ppm.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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Pulse sequence: zgpg30.
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Number of scans: 1024 or more (¹³C is less sensitive).
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Spectral width: ~240 ppm.
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2D NMR Acquisition:
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Run standard gradient-selected COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs and parameters. These experiments typically take longer to acquire (30 mins to several hours).
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Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking. Integrate the ¹H NMR spectrum.
Conclusion
The elucidated structure of 1-(6-Bromo-5-methylpyridin-3-yl)propan-1-one is unequivocally confirmed through the systematic and integrated application of modern spectroscopic techniques. High-resolution mass spectrometry establishes the correct molecular formula (C₉H₁₀BrNO) and validates the presence of a single bromine atom via its distinct isotopic signature. FTIR spectroscopy confirms the presence of the key aryl ketone functional group. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon framework, confirming the precise substitution pattern on the pyridine ring and the structure of the propanoyl side chain. This rigorous, multi-faceted approach ensures the highest level of confidence in the assigned structure, providing a solid foundation for any subsequent research or development activities.
References
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Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Research in Engineering and Science (IJRES). [Link]
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Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. (n.d.). IJEI JOURNAL. [Link]
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Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. (2018). Journal of Heterocyclic Chemistry. [Link]
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Enabling Peculiar Photophysics and Mechanochromic Luminescence by Introducing Bromine in Push–Pull Pyridine Derivatives. (2023). The Journal of Physical Chemistry C. [Link]
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Pyridine - Wikipedia. (n.d.). Wikipedia. [Link]
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Mass spectrum of propanone. (n.d.). Doc Brown's Chemistry. [Link]
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Upcycling of BPA-PC into trimethylene carbonate by solvent assisted organocatalysed depolymerisation - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
